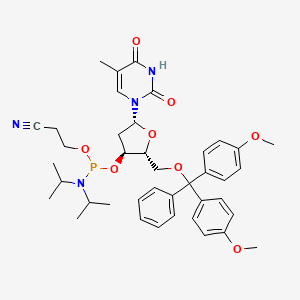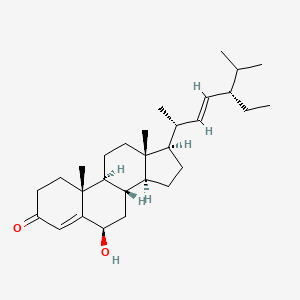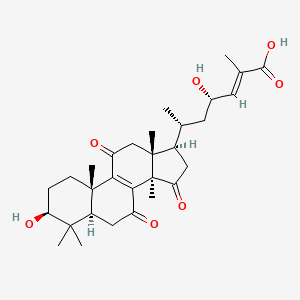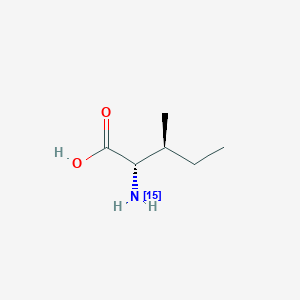![molecular formula C6H4ClN3 B1631542 5-クロロイミダゾ[1,2-a]ピラジン CAS No. 63744-41-2](/img/structure/B1631542.png)
5-クロロイミダゾ[1,2-a]ピラジン
概要
説明
5-Chloroimidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are characterized by a fused ring system consisting of an imidazole ring and a pyrazine ring. The presence of a chlorine atom at the 5-position of the imidazole ring distinguishes 5-Chloroimidazo[1,2-A]pyrazine from other imidazopyrazines. This compound is of significant interest in pharmaceutical and agrochemical research due to its unique physicochemical and medicinal properties .
科学的研究の応用
5-Chloroimidazo[1,2-A]pyrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme activities.
Industry: It is used in the development of agrochemicals and other industrial products
作用機序
Target of Action
5-Chloroimidazo[1,2-A]pyrazine is a versatile scaffold in organic synthesis and drug development . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . .
Mode of Action
The mode of action of 5-Chloroimidazo[1,2-A]pyrazine involves its interaction with its targets, leading to various biochemical changes. The compound undergoes regioselective metalations using TMP-bases, providing Zn- and Mg-intermediates . After quenching with various electrophiles, it gives access to polyfunctionalized imidazopyrazine heterocycles .
Biochemical Pathways
5-Chloroimidazo[1,2-A]pyrazine affects various biochemical pathways. It has been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . .
Pharmacokinetics
It is known that n-heterocycles, such as 5-chloroimidazo[1,2-a]pyrazine, possess unique physicochemical and medicinal properties in addition to favorable pharmacokinetics .
Result of Action
It is known that imidazo[1,2-a]pyrazine derivatives exhibit a wide range of biological activities .
生化学分析
Biochemical Properties
5-Chloroimidazo[1,2-A]pyrazine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5-Chloroimidazo[1,2-A]pyrazine has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 5-Chloroimidazo[1,2-A]pyrazine can bind to certain proteins, altering their conformation and, consequently, their biological activity .
Cellular Effects
The effects of 5-Chloroimidazo[1,2-A]pyrazine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Chloroimidazo[1,2-A]pyrazine can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is critical for cell proliferation and differentiation . Furthermore, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes, thereby impacting overall cell function .
Molecular Mechanism
At the molecular level, 5-Chloroimidazo[1,2-A]pyrazine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. For instance, 5-Chloroimidazo[1,2-A]pyrazine can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Chloroimidazo[1,2-A]pyrazine in laboratory settings have been extensively studied. Over time, this compound can undergo degradation, leading to changes in its biochemical activity. Studies have shown that 5-Chloroimidazo[1,2-A]pyrazine is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Long-term exposure to 5-Chloroimidazo[1,2-A]pyrazine has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Chloroimidazo[1,2-A]pyrazine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, 5-Chloroimidazo[1,2-A]pyrazine can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
5-Chloroimidazo[1,2-A]pyrazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more hydrophilic metabolites that can be excreted from the body . This compound can also influence metabolic flux and metabolite levels, impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 5-Chloroimidazo[1,2-A]pyrazine within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, 5-Chloroimidazo[1,2-A]pyrazine can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroimidazo[1,2-A]pyrazine typically involves the regioselective metalation of 6-chloroimidazo[1,2-A]pyrazine using bases such as 2,2,6,6-tetramethylpiperidyl magnesium chloride lithium chloride (TMPMgCl·LiCl) and 2,2,6,6-tetramethylpiperidyl zinc magnesium chloride lithium chloride (TMP2Zn·2MgCl2·2LiCl). These intermediates are then quenched with various electrophiles to yield polyfunctionalized imidazopyrazine derivatives .
Industrial Production Methods: Industrial production methods for 5-Chloroimidazo[1,2-A]pyrazine are not extensively documented. the use of organometallic intermediates and regioselective metalation techniques are likely to be employed in large-scale synthesis due to their efficiency and selectivity .
化学反応の分析
Types of Reactions: 5-Chloroimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of an atom or a group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyrazine N-oxides, while substitution reactions may yield various functionalized derivatives .
類似化合物との比較
Imidazo[1,2-A]pyrazine: The parent compound without the chlorine substitution.
6-Chloroimidazo[1,2-A]pyrazine: A similar compound with the chlorine atom at the 6-position.
Imidazo[1,2-B]pyridazine: A related compound with a different fused ring system.
Uniqueness: 5-Chloroimidazo[1,2-A]pyrazine is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and interactions with other molecules. This substitution can enhance its physicochemical properties and make it a valuable scaffold for drug discovery and other applications .
特性
IUPAC Name |
5-chloroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-8-4-6-9-1-2-10(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPGZTZXVOKJHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=CC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511232 | |
| Record name | 5-Chloroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63744-41-2 | |
| Record name | 5-Chloroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














